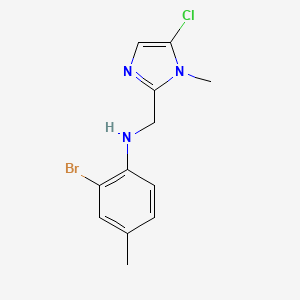![molecular formula C18H30BN3O3Si B14906740 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that features a boronate ester and a pyrrolopyrimidine core
Métodos De Preparación
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common synthetic route includes the formation of the pyrrolopyrimidine core followed by the introduction of the boronate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyrrolopyrimidine core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group, to form new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyrrolopyrimidine core can interact with enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also features a boronate ester group and is used in similar chemical reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde: This compound contains a boronate ester and is used in the synthesis of covalent organic frameworks.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronate ester compound used in organic synthesis.
The uniqueness of this compound lies in its combination of the boronate ester and pyrrolopyrimidine core, which provides a versatile platform for various chemical and biological applications.
Propiedades
Fórmula molecular |
C18H30BN3O3Si |
|---|---|
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C18H30BN3O3Si/c1-17(2)18(3,4)25-19(24-17)15-11-22(13-23-8-9-26(5,6)7)16-14(15)10-20-12-21-16/h10-12H,8-9,13H2,1-7H3 |
Clave InChI |
DJGMAJUNGLCGPI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=NC=NC=C23)COCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


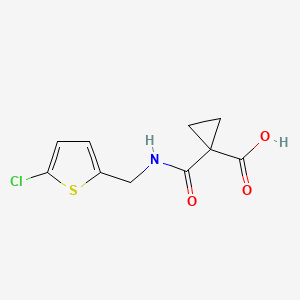
![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14906661.png)

![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)
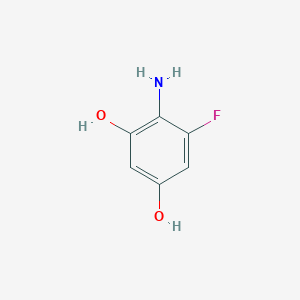

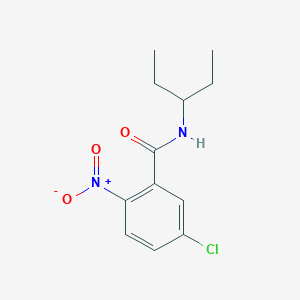
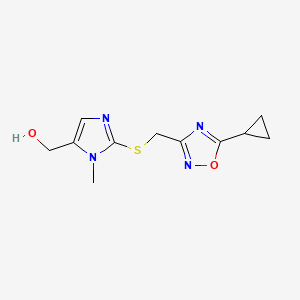
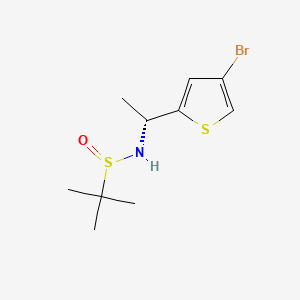

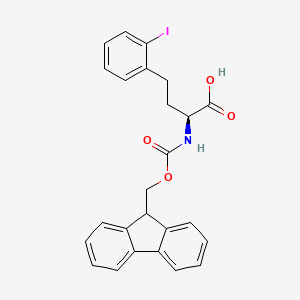
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
